REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=2.[CH2:15]1COCC1.IC>>[CH3:15][N:3]1[C:4]2[C:9](=[CH:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1]
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Name
|
|
Quantity
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1000 mg
|
Type
|
reactant
|
Smiles
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CC=1NC2=CC=C(C=C2C1)C(=O)OC
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Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.05 mL
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Type
|
reactant
|
Smiles
|
IC
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at it for 40 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The orange reaction mixture was quenched with water/brine
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Type
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EXTRACTION
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Details
|
extracted twice with EA
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC(=CC=C12)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |